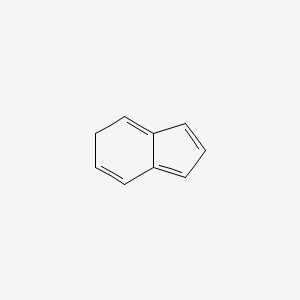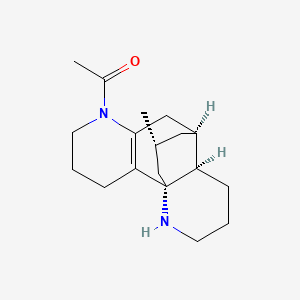
9-Aminoacridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-aminoacridine(1+) is an acridinium ion resulting from the protonation of the ring nitrogen of 9-aminoacridine. The major species at pH 7.3. It is a conjugate acid of a 9-aminoacridine.
Scientific Research Applications
Photophysics
- The photophysical properties of 9-aminoacridinium hydrochloride have been studied, revealing insights into its excimer formation and spectral characteristics (Pant, Joshi, & Tripathi, 1986).
Biochemistry
- 9-Aminoacridine (9AA) has been shown to inhibit both transcription and processing of ribosomal RNA precursors, affecting ribosome biogenesis in mammalian cells (Anikin & Pestov, 2022).
Polymer Science
- 9-Aminoacridinium has been used as a probe in the study of polymerization and conformational transition of poly(methacrylic acid), demonstrating its utility in monitoring complex biochemical processes (Pereira & Gehlen, 2007).
Crystallography
- The compound plays a role in crystal structure analysis, as shown in studies of its interaction with various anions, providing insight into molecular packing and hydrogen bonding (Sikorski & Trzybiński, 2011).
Solvent Interaction Studies
- Research on 9-aminoacridinium halides reveals how solvent molecules interact in crystal structures, contributing to the understanding of supramolecular synthons (Trzybiński & Sikorski, 2013).
Aggregation Analysis
- The aggregation behavior of 9-aminoacridines in aqueous solutions has been studied, which is significant for understanding its pharmacological action (Yeo, Olliff, & Parker, 1985).
Pharmaceutical Research
- 9-Aminoacridines have been investigated for their potential in treating cancer, viral, and prion diseases, demonstrating the versatility of this compound in medical applications (Šebestík, Hlaváček, & Stibor, 2007).
Spectroscopy
- The compound's spectroscopic properties, such as absorption spectra, have been analyzed, contributing to a deeper understanding of its electronic structure (Yoshino et al., 1972).
Intracellular Studies
- 9-Aminoacridine has been used for intracellular pH measurements, exemplifying its application in cell biology research (Vigne, Frelin, & Lazdunski, 1984).
Drug Delivery
- Studies on 9-aminoacridine and cyclodextrins have provided insights into improving the solubility and bioavailability of pharmaceutical drugs (Manivannan et al., 2013).
Molecular Biology
- 9-Aminoacridine's interaction with DNA has been studied, offering insights into its potential role in mechanisms like frameshift mutagenesis (Sakore et al., 1977).
Chemistry
- The hydrolysis rates of 9-substituted aminoacridines have been investigated, contributing to the understanding of their stability and reactivity (Goodell, Svensson, & Ferguson, 2006).
Analytical Chemistry
- 9-Aminoacridine has been used as a matrix in MALDI-MS for the selective desorption/ionization of sulfatides, highlighting its analytical applications (Cheng et al., 2010).
properties
Product Name |
9-Aminoacridinium |
|---|---|
Molecular Formula |
C13H11N2+ |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
acridin-10-ium-9-amine |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15)/p+1 |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



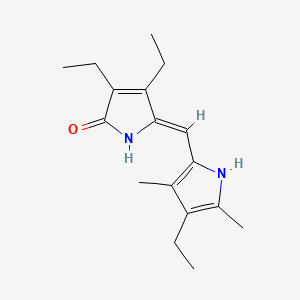
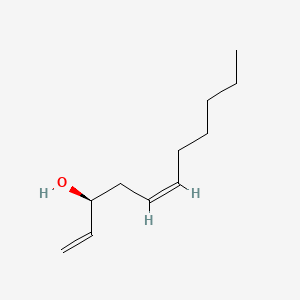
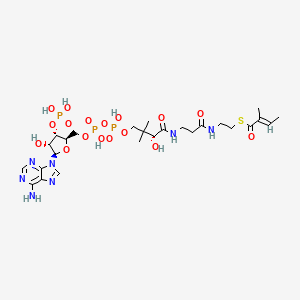
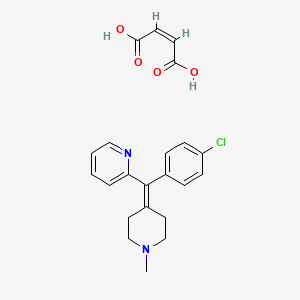
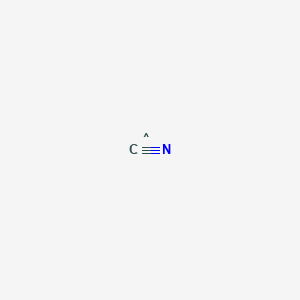
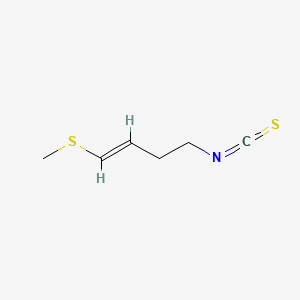
![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)
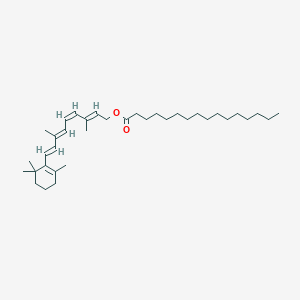

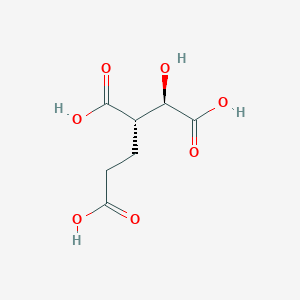

![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
